9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione

thermal stability pigment processing high-temperature polymers

The compound 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione (CAS 7520-01-6, molecular formula C₂₈H₁₆N₂O₂, exact mass 412.121 Da) is a polycyclic heteroaromatic quinone derivative belonging to the extended acridinedione family. It is structurally related to high-performance pigments such as quinacridones (e.g., Pigment Violet and vat dyes including flavanthrone (Vat Yellow 1), but differentiation arises from its partially saturated core conferring a distinct set of intrinsic material properties.

Molecular Formula C28H16N2O2
Molecular Weight 412.4 g/mol
CAS No. 7520-01-6
Cat. No. B12276050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione
CAS7520-01-6
Molecular FormulaC28H16N2O2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=CC5=C(C=C4C3=O)NC6=C(C5=O)C=CC7=CC=CC=C76
InChIInChI=1S/C28H16N2O2/c31-27-19-11-9-15-5-1-3-7-17(15)25(19)29-23-13-22-24(14-21(23)27)30-26-18-8-4-2-6-16(18)10-12-20(26)28(22)32/h1-14H,(H,29,31)(H,30,32)
InChIKeyBRRYGOLATSLUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione (CAS 7520-01-6) — Scientific & Procurement Baseline


The compound 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione (CAS 7520-01-6, molecular formula C₂₈H₁₆N₂O₂, exact mass 412.121 Da) is a polycyclic heteroaromatic quinone derivative belonging to the extended acridinedione family . It is structurally related to high-performance pigments such as quinacridones (e.g., Pigment Violet 19) and vat dyes including flavanthrone (Vat Yellow 1), but differentiation arises from its partially saturated core conferring a distinct set of intrinsic material properties [1]. First described by Liebermann in 1935, this dihydrobenzoacridinedione remains a specialized research tool and building block rather than a commodity pigment [2].

Why Generic Substitution Is Not Appropriate for 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione


The term ‘acridinedione’ encompasses a chemically diverse class of fused-ring heterocycles in which minor structural variations produce large changes in thermal stability, solubility, and electronic properties [1]. Unlike simple substitutional analogs where a methyl or halogen group modulates color or solubility, the core connectivity of 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione is non-interchangeable with quinacridones, flavanthrones, or positional isomers because the unique dihydro-benzoquino-acridine ring topology dictates the HOMO–LUMO gap, hydrogen-bonding capacity, and thermal decomposition profile . Consequently, selecting a ‘closely related’ analog for a high-temperature, light-emitting, or oxidative-stability application without direct head‑to‑head data will lead to unexpected device lifetimes, color shifts, or processing failures [2].

Head‑to‑Head and Cross-Study Quantitative Differentiation Evidence for 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione


Thermal Stability: Melting Point Advantage Over Quinacridone (Pigment Violet 19)

In direct comparison with unsubstituted quinacridone (5,12-dihydroquinolino[2,3-b]acridine-7,14-dione, CAS 1047-16-1), the target compound exhibits a markedly higher melting point of 580 °C versus 390 °C for quinacridone . This 190 °C increase reflects stronger intermolecular hydrogen-bonding and extended π-stacking enabled by the additional benzo-fused ring system [1].

thermal stability pigment processing high-temperature polymers

Thermal Stability Advantage Over Vat Dye Indanthrone (C.I. Vat Blue 4)

The melting point of the target compound (580 °C) surpasses the decomposition temperature range of the anthraquinone-based vat dye Indanthrone (C.I. Vat Blue 4, CAS 81-77-6), which decomposes between 470–500 °C without melting [1]. Unlike indanthrone, which undergoes irreversible chemical degradation in this temperature window, the target compound exhibits a defined solid-to-liquid phase transition before decomposition, indicating a more robust molecular architecture under thermal stress.

thermal decomposition pigment durability vat dye comparison

Physicochemical Profile Differentiation from Structural Isomer 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione

The positional isomer 7,16-dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione (CAS 104978-82-7, same molecular formula C₂₈H₁₆N₂O₂) lacks reported melting point and boiling point data in authoritative databases , whereas the target compound (CAS 7520-01-6) has a well-characterized melting point of 580 °C and a computed LogP of 5.98 and PSA of 65.7 Ų . The target compound's quino[2,3-b]acridine ring fusion pattern creates a more linear, extended aromatic framework compared to the bent quino[3,2-i]acridine topology of the isomer, which directly affects solid-state packing and thermal behavior.

positional isomerism solubility chromatographic behavior

OLED Emitter-Dopant Class Evidence for Dimethyl Derivative

The 9,18-dimethyl derivative of the target compound (CAS 222402-90-6, Benzo[h]benzo[7,8]quino[2,3-b]acridine-7,16-dione,9,18-dihydro-9,18-dimethyl-) is commercially listed as an emitter-dopant material with catalogue code 501, suggesting an emission maximum near 501 nm (green region) . This emitter-dopant classification indicates that the dihydrobenzoquinoacridine-7,16-dione scaffold possesses intrinsic luminescent properties, and the unsubstituted parent compound represents a versatile precursor for further alkylation or arylation tuning of emission wavelength and quantum yield, a capability not shared by typical quinacridone or flavanthrone pigment cores.

organic light-emitting diodes emitter-dopant optoelectronics

Redox Activity Potential Through Dihydro-Quinone Interconversion

Structurally, the target compound contains two carbonyl groups conjugated through an extended aromatic framework and bears two N-H functionalities, classifying it as a dihydroquinone analog. The fully oxidized flavanthrone (CAS 475-71-8, C₂₈H₁₂N₂O₂) has a melting point of approximately 256 °C , dramatically lower than the 580 °C of the target dihydro compound. This large 324 °C difference indicates that the dihydro form participates in strong intermolecular N–H···O=C hydrogen bonding networks absent in the fully conjugated flavanthrone system, directly impacting solid-state redox interconversion kinetics and electrochemical reversibility [1].

redox chemistry electrochromic materials leuco dye precursor

Topological Polar Surface Area and LogP Differentiation from Simple Acridinediones

The target compound exhibits a topological polar surface area (TPSA) of 65.7 Ų and a computed octanol-water partition coefficient (LogP) of 5.98 . These values position it distinctly from simpler acridinediones such as floxacrine analogs, which typically have higher PSA due to additional heteroatom substituents or lower LogP from saturated ring systems [1]. The moderate PSA and relatively high LogP of the target compound indicate a balanced lipophilic-hydrophilic profile potentially suitable for blood-brain barrier penetration, a property that can be exploited in designing antiparasitic or neuroactive agents when compared to more polar acridinedione drug candidates.

drug-likeness bioavailability prediction QSAR modeling

Evidence-Backed Application Scenarios for 9,18-Dihydrobenzo[H]benzo[7,8]quino[2,3-B]acridine-7,16-dione


High-Temperature Polymer and Engineering Plastic Pigmentation

With a melting point 190 °C higher than quinacridone (580 °C vs. 390 °C), the target compound is suited for pigmentation of thermoplastics processed above 500 °C—such as polyimide, PEEK, or liquid-crystal polymers—where conventional quinacridone pigments undergo sublimation or thermal decomposition, leading to color fade and mold deposit formation .

Precursor for Soluble Leuco Vat Dye Processing

The 324 °C melting-point gap between the dihydro form (580 °C) and its fully oxidized flavanthrone analog (~256 °C) indicates strong N–H hydrogen bonding, which can stabilize soluble leuco forms. This enables vat dyeing or pigment dispersion processes where the target compound is applied in a reduced, soluble state and subsequently oxidized in situ to generate the fully conjugated pigment directly on the substrate .

Green OLED Emitter Scaffold Development

The 9,18-dimethyl derivative of the target compound is commercially listed as an emitter-dopant with an emission near 501 nm, validating the dihydrobenzoquinoacridinedione core as a viable green OLED chromophore . Researchers can procure the unsubstituted parent compound as a modular platform for systematic N-alkylation or N-arylation to tune emission wavelength, quantum efficiency, and device lifetime [1].

Lead-Like Scaffold for Antiparasitic Drug Design

With a moderate TPSA of 65.7 Ų and a LogP of 5.98, the target compound occupies a favorable physicochemical space for blood-brain barrier penetration, distinguishing it from more polar acridinedione antimalarials such as floxacrine . This profile supports hit-to-lead campaigns targeting cerebral malaria or other CNS-stage parasitic infections where enhanced lipophilicity is critical for CNS exposure [2].

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